(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime
Overview
Description
“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a chemical compound that is likely to be a derivative of pyridine-2-carbaldehyde . Pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . It serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .
Synthesis Analysis
Pyridine aldehydes, such as pyridine-2-carbaldehyde, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines . Oxime esters, which are likely related to the oxime in the compound, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
Chemical Reactions Analysis
Oxime esters, like the oxime in the compound, show high reaction activities in the N–O bond cleavage involved in organic transformation . This is because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . The oxime, syn-2-Pyridinealdoxime, has a density of 1.2236 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 227.52°C (rough estimate), and a solubility of 15 g/L (20 ºC) .
Scientific Research Applications
Palladium-Catalyzed Cyclization : 3-Bromopyridine-4-carbaldehyde, closely related to the query compound, is used in palladium-catalyzed cyclizations with carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. These reactions are significant in organic synthesis and pharmaceutical research (Cho & Kim, 2008).
Etherification of HMF : Research involving 5-hydroxymethylfurfural (HMF) etherification uses molecules structurally related to the query compound. This is relevant in the field of green chemistry and sustainable materials (Lanzafame et al., 2017).
Zinc(II) Carboxylate Chemistry : Pyridine-carbaldehyde oximes, similar to the query compound, are used in the synthesis of zinc(II) carboxylate complexes, which have implications in materials science and coordination chemistry (Konidaris et al., 2009).
1,3,4‐Oxadiazolecopper(II) Derivatives : Pyridine-2-carbaldehyde, a compound related to the query, is used to synthesize 1,3,4-oxadiazolecopper(II) derivatives. These compounds are significant in the field of inorganic chemistry and may have potential applications in catalysis and material science (Gómez-Saiz et al., 2003).
Drug Delivery Systems : Related compounds, like 1-Methylpyridine-2-carbaldehyde oxime, have been studied for their potential in drug delivery systems, particularly for efficient transport across the blood-brain barrier (Bodor et al., 1978).
Single-Molecule Magnets : The use of pyrrole-carbaldehyde oximes in the coordination of transition metal ions has led to the discovery of single-molecule magnets, which are important in the field of molecular magnetism and nanotechnology (Giannopoulos et al., 2014).
Mechanism of Action
Target of action
“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a pyridine derivative. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to donate and accept electrons .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Pyridine derivatives often act as ligands, forming complexes with metal ions in enzymes or other proteins .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Pyridine derivatives, in general, are often well absorbed and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyridine derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Pyridine derivatives are generally stable under physiological conditions .
Safety and Hazards
Future Directions
Given the pharmacological significance of oximes, future research could focus on their mechanism of action, pharmacokinetics, and synthesis . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens . Therefore, “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” and related compounds could have potential applications in medicinal chemistry.
Properties
IUPAC Name |
(NE)-N-[(5-bromofuro[2,3-b]pyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-5-2-7(4-11-12)13-8(5)10-3-6/h1-4,12H/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFFGKBMRXZSH-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C=C(OC2=NC=C1Br)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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